

Application Notes and Protocols: 3,4,5,6-Tetrahydropthalimide in PPO-Inhibiting Herbicides

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Compound of Interest

Compound Name: *3,4,5,6-Tetrahydropthalimide*

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These application notes provide a comprehensive overview of the use of the **3,4,5,6-tetrahydropthalimide** scaffold in the development of protoporphyrinogen oxidase (PPO)-inhibiting herbicides. This document includes details on the mechanism of action, structure-activity relationships, quantitative efficacy data, and detailed experimental protocols for synthesis and evaluation.

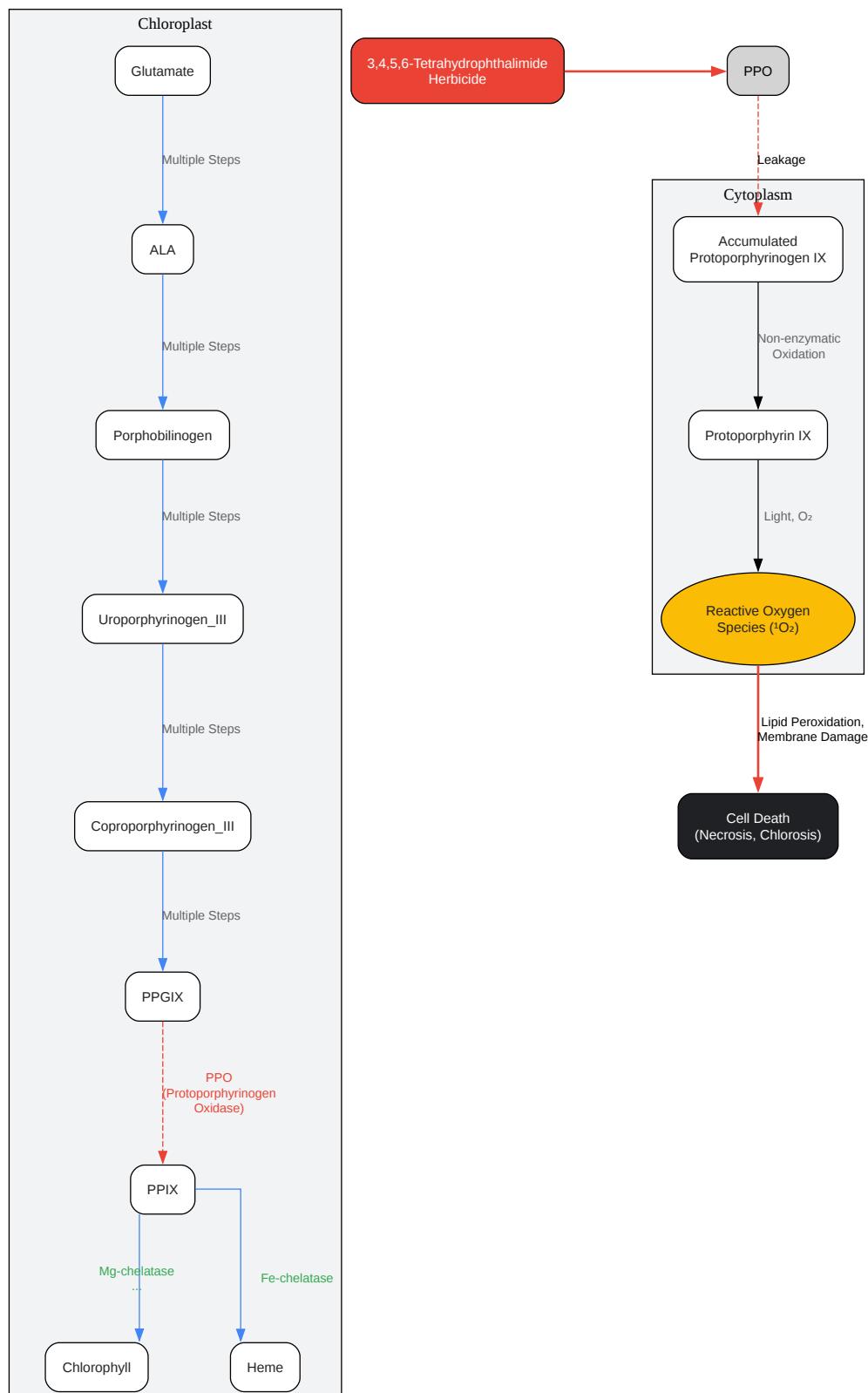
Introduction

Protoporphyrinogen oxidase (PPO) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX). PPIX is a key precursor for essential molecules like chlorophyll and heme.^[1] Inhibition of PPO leads to the accumulation of PPGIX, which then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to PPIX.^[2] In the presence of light and oxygen, this cytoplasmic PPIX acts as a photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species cause rapid peroxidation of lipids and proteins, leading to the disruption of cell membranes and ultimately, cell death.^{[1][2]} This mode of action results in rapid, light-dependent herbicidal effects, such as chlorosis, desiccation, and necrosis of plant tissues.^[3]

The N-phenyl-**3,4,5,6-tetrahydropthalimide** chemical class is a significant group of PPO-inhibiting herbicides. These compounds have been extensively studied and developed due to their high efficacy at low application rates, broad-spectrum weed control, and relatively low environmental impact.[4][5]

Mechanism of Action of Tetrahydropthalimide-Based PPO Inhibitors

The herbicidal activity of **3,4,5,6-tetrahydropthalimide** derivatives is initiated by the competitive inhibition of the PPO enzyme. The inhibitor molecule binds to the active site of PPO, preventing the binding of the natural substrate, protoporphyrinogen IX.



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Figure 1: Signaling pathway of PPO inhibition by tetrahydrophthalimide herbicides.

Quantitative Data on Herbicidal Activity

The following tables summarize the quantitative data for the PPO inhibitory activity and herbicidal efficacy of selected **3,4,5,6-tetrahydropthalimide** derivatives.

Table 1: In Vitro PPO Inhibitory Activity

Compound ID	Target Enzyme	Inhibition Constant (Ki)	Reference Compound	Ki of Reference	Source
B11	Nicotiana tabacum PPO (NtPPO)	9.05 nM	Flumiclorac-pentyl	46.02 nM	[4]
B20	Nicotiana tabacum PPO (NtPPO)	10.23 nM	Flumiclorac-pentyl	46.02 nM	[4]
Compound I	Not Specified	0.08 μ M	Sulfentrazone	0.72 μ M	[4]
[3H]-THP	Mouse Liver Mitochondria PPO	Kd = 0.41 nM	-	-	[6]

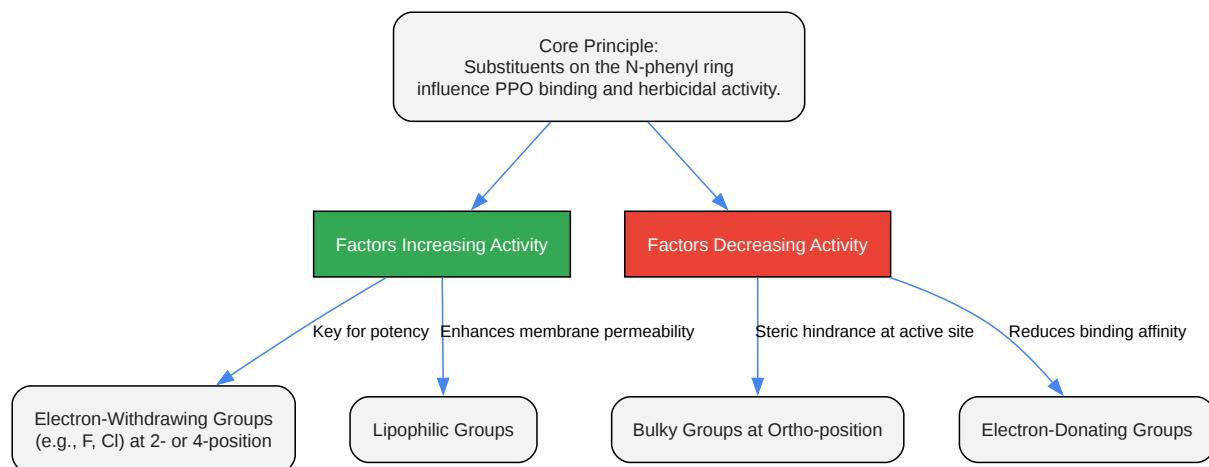
Table 2: Post-emergence Herbicidal Activity of Tetrahydropthalimide Derivatives

Compound ID	Weed Species	Application Rate (g a.i./ha)	Inhibition (%)	Reference Compound	Inhibition (%) of Reference	Source
B11	Abutilon theophrasti (A.t.)	18.75	>90	Flumiclorac-pentyl	Similar	[4]
	Amaranthus retroflexus (A.r.)	18.75	>90	Flumiclorac-pentyl	Similar	[4]
	Portulaca oleracea (P.o.)	18.75	>90	Flumiclorac-pentyl	Similar	[4]
All Compounds	A.t., A.r., P.o.	75	>80	-	-	[4]
Compound III	Not Specified	37.5	Comparably to Sulfentrazone	-	-	[4]

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-3,4,5,6-tetrahydphthalimide Derivatives

This protocol describes a general method for the synthesis of N-phenyl-3,4,5,6-tetrahydphthalimide derivatives, which can be adapted based on specific target structures.



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